N-(4-ethoxyphenyl)-4-nitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a nitro group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Reduction: N-(4-ethoxyphenyl)-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: N-(4-ethoxyphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It can also be employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug that was widely used in the past.
N-(4-ethoxyphenyl)-retinamide: A synthetic amide of all-trans-retinoic acid with potential anticancer properties.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds used in the synthesis of β-lactam antibiotics.
Uniqueness: N-(4-ethoxyphenyl)-4-nitrobenzamide is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-9-5-12(6-10-14)16-15(18)11-3-7-13(8-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFAIACKGEUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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